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Compound of Interest

Compound Name: Propargyl benzenesulfonate

Cat. No.: B105320 Get Quote

Propargyl benzenesulfonate, also known as 2-propynyl benzenesulfonate or propargyl

besylate, is an organic compound featuring a terminal alkyne (propargyl group) and a

benzenesulfonate ester functional group.[1][2] This combination imparts unique reactivity,

making it a valuable intermediate in various chemical transformations.[3] While some sources

describe the compound as a white to off-white crystalline solid, its low melting point indicates it

is typically a pale yellow or light brown liquid at room temperature.[1][2]

Table 1: Physicochemical Properties of Propargyl Benzenesulfonate
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Property Value Reference(s)

CAS Number 6165-75-9 [1]

Molecular Formula C₉H₈O₃S [1]

Molecular Weight 196.22 g/mol [1][4]

Appearance
Pale yellow to light brown

liquid
[1][5]

Melting Point -30 °C [1][2][5]

Boiling Point 140-142 °C at 2 mmHg [2][5]

Density 1.243 g/mL at 25 °C [2][5]

Refractive Index (n²⁰/D) 1.525 [2][5]

Flash Point 100 °C (212 °F) - closed cup [2][3]

Water Solubility Insoluble [1]

InChI Key
RAGBYXLIHQFIPK-

UHFFFAOYSA-N
[2][6]

Canonical SMILES
C#CCOS(=O)

(=O)C1=CC=CC=C1
[2]

Spectroscopic Data
Detailed experimental spectra for Propargyl benzenesulfonate are not widely published. The

following tables provide estimated chemical shifts and vibrational frequencies based on the

known ranges for its constituent functional groups.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
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Protons Functional Group
Predicted Chemical
Shift (δ, ppm)

Multiplicity

1H Acetylenic C-H ~2.5 Triplet (t)

2H
Methylene (-O-CH₂-

C≡)
~4.8 Doublet (d)

5H Aromatic (C₆H₅) 7.5-8.0 Multiplet (m)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Carbon Functional Group
Predicted Chemical Shift
(δ, ppm)

1C Methylene (-O-CH₂-C≡) 50 - 65

1C Alkynyl (-C≡CH) 70 - 80

1C Alkynyl (≡CH) 75 - 85

1C Aromatic (ipso-C) ~135

4C Aromatic (ortho, meta, para-C) 125 - 135

Table 4: Predicted Key FTIR Vibrational Frequencies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Vibration Mode
Predicted Wavenumber
(cm⁻¹)

≡C-H Stretching 3300 - 3260

C-H (Aromatic) Stretching 3100 - 3000

C≡C Stretching 2140 - 2100

S=O Asymmetric Stretching 1370 - 1335

S=O Symmetric Stretching 1190 - 1160

C-O Stretching 1000 - 960

S-O Stretching 890 - 810

Synthesis and Experimental Protocols
Propargyl benzenesulfonate is typically synthesized via an esterification reaction between

propargyl alcohol (2-propyn-1-ol) and benzenesulfonyl chloride.[5][7]

Experimental Protocol: Synthesis of Propargyl
Benzenesulfonate
This protocol is based on a general procedure described in the literature.[5][7]

Materials:

Propargyl alcohol (2-propyn-1-ol)

Benzenesulfonyl chloride

Triethylamine or Sodium Hydroxide (32% aqueous solution)

Dichloromethane (Methylene chloride) or Water

Ice bath

Procedure (using Triethylamine):
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To a reaction flask, add propargyl alcohol (1.0 mol) and dichloromethane (500 mL).

Under stirring, add triethylamine as a base.

Cool the reaction mixture to below 15 °C using an ice bath.

Slowly add benzenesulfonyl chloride (2.1 mol) dropwise, maintaining the temperature below

15 °C.

After the addition is complete, allow the mixture to warm to room temperature and continue

stirring for 1 hour.

Increase the temperature to reflux and maintain for 2 hours.

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography

(TLC).

Upon completion, cool the mixture in an ice bath and allow the layers to separate.

Separate the organic layer and concentrate it under reduced pressure to obtain the crude

product.

Purify the crude product by recrystallization or column chromatography to yield pure

Propargyl benzenesulfonate. A reported yield for a similar process is 95.8%.[7]

Procedure (Green Chemistry approach using NaOH):[7]

Add benzenesulfonyl chloride (500 kg), propargyl alcohol (40 kg), and water (150 kg) to a

suitable reactor.

Cool the mixture to 0 °C.

Over a period of 8 hours, add 32% aqueous sodium hydroxide solution (90 kg) while

maintaining the temperature at 0 °C.

Continue stirring at 0 °C for an additional 2 hours after the addition is complete.

Monitor the reaction until completion.
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Allow the mixture to settle and separate the layers to isolate the product.

Reactants & Solvent Reaction Conditions

Propargyl Alcohol

Reaction Vessel

Benzenesulfonyl Chloride DCM or Water Base (Triethylamine or NaOH) Temperature (0-15°C then Reflux)

Workup
(Layer Separation, Concentration)

Reaction

Purification
(Recrystallization)

Propargyl Benzenesulfonate

Click to download full resolution via product page

Caption: Synthesis workflow for Propargyl benzenesulfonate.

Chemical Reactivity and Applications
Reactivity as a Propargylating Agent
The primary utility of Propargyl benzenesulfonate in organic synthesis stems from the

benzenesulfonate anion being an excellent leaving group. This facilitates nucleophilic
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substitution (Sₙ2) reactions, where a nucleophile attacks the methylene carbon, displacing the

benzenesulfonate and attaching the propargyl group to the nucleophile. This makes it an

effective propargylating agent for a wide range of nucleophiles, including amines, phenols, and

thiols.

Propargyl Benzenesulfonate + Nucleophile (Nu⁻)

Sₙ2 Transition State
[Nu---CH₂---OBs]⁻

Attack at CH₂

Propargylated Product (Nu-CH₂C≡CH)
+

Benzenesulfonate (BsO⁻)

Leaving Group Departure

Click to download full resolution via product page

Caption: General Sₙ2 reaction using Propargyl benzenesulfonate.

Application in Pharmaceutical Synthesis
Propargyl benzenesulfonate is cited as a reagent used in the manufacture of Omarigliptin, a

long-acting DPP-4 inhibitor for the treatment of type-2 diabetes.[5][8][9] In this context, it would

serve as a source for the propargyl moiety, a key structural element in some synthetic routes of

complex heterocyclic molecules. However, it is important to note that the primary published

commercial synthesis routes for Omarigliptin describe a convergent approach that does not

explicitly involve Propargyl benzenesulfonate.[10] Its use may be part of alternative or earlier-

stage synthetic strategies.

Application in Materials Science: Electrolyte Additive
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In the field of lithium-ion batteries, Propargyl benzenesulfonate has been investigated as an

electrolyte additive to improve the formation of the Solid Electrolyte Interphase (SEI) on

anodes.[11] The SEI is a critical passivation layer that forms on the electrode surface during

the initial charging cycles, preventing further electrolyte decomposition and ensuring battery

longevity.

The proposed mechanism involves the electrochemical reduction of the propargyl group at the

anode surface. The resulting radical species can then polymerize, forming a stable, protective

polymer film that integrates into the SEI layer. This modified SEI can better accommodate the

volume changes of the anode during charging and discharging, leading to improved cycle life.

[11]

Lithium-Ion Battery Anode Interface

Anode Surface
(e.g., Graphite, Silicon)

Electrochemical Reduction
(at Anode Surface)

e⁻

Electrolyte
(Solvent + Li⁺ Salt)

Propargyl Benzenesulfonate
(Additive)

diffusion to surface

Radical Polymerization

Stable, Polymer-Enriched SEI Layer

passivates

Click to download full resolution via product page

Caption: Proposed role of Propargyl benzenesulfonate in SEI formation.
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Safety and Handling
Propargyl benzenesulfonate is considered a hazardous substance and should be handled

with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Table 5: GHS Hazard Information

Code Hazard Statement

H315 Causes skin irritation.

H319 Causes serious eye irritation.

H335 May cause respiratory irritation.

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2]

Storage: Store in a cool, dry, well-ventilated area, typically recommended at 2-8°C.[3][5]

Conclusion
Propargyl benzenesulfonate (CAS 6165-75-9) is a valuable and reactive chemical

intermediate. Its utility is primarily driven by the benzenesulfonate group's excellent leaving

group ability, making it a potent propargylating agent for various nucleophiles in organic

synthesis. While its role in the commercial synthesis of Omarigliptin is noted, its more recent

application as an electrolyte additive for enhancing battery performance highlights its versatility

and potential in advancing materials science. Proper handling and storage are essential due to

its irritant properties. This guide provides core technical information to support its effective and

safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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